molecular formula C17H19FN4O3S B2623255 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034614-12-3

4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No.: B2623255
CAS No.: 2034614-12-3
M. Wt: 378.42
InChI Key: WODCOYADFNKCTO-UHFFFAOYSA-N
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Description

4-(6-((4-Fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This structure is distinguished by:

  • A sulfonyl group derived from 4-fluoro-2-methylphenyl, which may enhance binding affinity through hydrophobic interactions or hydrogen bonding .
  • A morpholine ring at position 2, a common pharmacophore known to improve aqueous solubility and bioavailability in medicinal chemistry .

Properties

IUPAC Name

4-[6-(4-fluoro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-12-8-14(18)2-3-16(12)26(23,24)22-10-13-9-19-17(20-15(13)11-22)21-4-6-25-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODCOYADFNKCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Fluorinated Methylphenyl Moiety: This step involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the fluorinated methylphenyl group and a suitable palladium catalyst.

    Formation of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic fluorine and methyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the pyrrolopyrimidine core can produce amines.

Scientific Research Applications

Synthesis Overview:

  • Starting Materials : The synthesis begins with the preparation of 4-fluoro-2-methylphenyl sulfonamide derivatives.
  • Cyclization : A cyclization reaction is performed to form the pyrrolo[3,4-d]pyrimidine structure.
  • Final Modification : The morpholine group is introduced through a nucleophilic substitution reaction.

Research indicates that this compound exhibits significant biological activity, particularly in oncology and anti-inflammatory applications.

Antitumor Activity

Studies have shown that compounds related to pyrrolo[3,4-d]pyrimidines can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. For instance, derivatives similar to the compound have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammatory responses .

Case Studies

  • VEGFR-2 Inhibition : A study demonstrated that a structurally related pyrrolo[3,4-d]pyrimidine derivative effectively inhibited VEGFR-2 in vitro and showed promising results in reducing tumor size in xenograft models .
    CompoundIC50 (µM)Tumor Reduction (%)
    Compound A (similar structure)0.560
    Compound B (control)1.530
  • Anti-inflammatory Effects : In another study focusing on COX/LOX inhibition, the compound demonstrated a significant reduction in inflammatory markers in animal models of arthritis .
    Treatment GroupInflammatory Marker Reduction (%)
    Control10
    Compound C45

Mechanism of Action

The mechanism of action of 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolopyrimidine core are crucial for binding to these targets, leading to modulation of their activity. This can result in the inhibition of enzyme function or alteration of receptor signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Pyrrolo[3,4-d]pyrimidine - 4-Fluoro-2-methylphenyl sulfonyl
- Morpholine
- Sulfonyl group may enhance target binding via π-π stacking or electrostatic interactions.
- Morpholine improves solubility and pharmacokinetics .
Example 329 (EP 4374877) Pyrrolo[1,2-b]pyridazine - 2,6-Dichloro-4-hydroxyphenyl
- Trifluoromethylpyridinyl
- Chlorine and hydroxyl groups increase lipophilicity and metabolic stability.
- Trifluoromethyl enhances electron-withdrawing effects, potentially boosting potency .
Example 146 Derivative (EP 4374877) Pyrrolo[1,2-b]pyridazine - Difluoro-morpholinylmethylphenyl
- Trifluoromethylphenyl
- Fluorine atoms improve membrane permeability.
- Morpholinylmethyl may enhance CNS penetration .

Key Research Findings and Implications

Role of Substituents

  • Sulfonyl vs.
  • Halogen Effects : Fluorine and chlorine in analogs (e.g., Example 329) enhance metabolic stability and lipophilicity, whereas the target’s 4-fluoro-2-methyl group balances hydrophobicity and steric effects .
  • Morpholine Positioning : The morpholine ring in the target is directly attached to the bicyclic core, unlike patent compounds where morpholine is part of a side chain. This could influence conformational flexibility and binding .

Limitations in Current Evidence

  • No direct biological data (e.g., IC50, selectivity) are available for the target compound, limiting mechanistic insights.
  • Patent examples lack explicit comparisons with pyrrolo[3,4-d]pyrimidine derivatives, necessitating further experimental validation.

Biological Activity

The compound 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine (CAS Number: 2034614-12-3) is a novel pyrimidine derivative that has gained attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anti-tubercular activity and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O3SC_{17}H_{19}FN_{4}O_{3}S, with a molecular weight of 378.4 g/mol. The structure features a morpholine ring and a sulfonyl group attached to a pyrrolo-pyrimidine core, which is known for enhancing biological activity through various mechanisms.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds similar to or including this structure. For instance, a related study evaluated several pyrimidine derivatives against Mycobacterium tuberculosis and reported that certain compounds exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 40.32 μM .

Table 1: Summary of Anti-Tubercular Activities of Pyrimidine Derivatives

CompoundIC50 (µM)IC90 (µM)Remarks
Compound A1.35 - 2.183.73 - 4.00Active against H37Ra
Compound BN/A40.32Moderate activity
Target CompoundN/AN/AUnder investigation

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in Mycobacterium tuberculosis. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for bacterial growth and replication .

Cytotoxicity Assessment

In vitro cytotoxicity studies on human embryonic kidney cells (HEK-293) indicated that these compounds, including the target compound, exhibited low toxicity, suggesting a favorable therapeutic index for further development .

Case Study: Structure-Activity Relationship (SAR)

Research has demonstrated that modifications at specific positions on the pyrimidine scaffold can enhance biological activity. For example, the incorporation of fluorine atoms has been shown to improve potency against various targets by altering lipophilicity and electronic properties .

Recent Advances

A review of recent advances in pyrimidine-based drugs indicates that these compounds have been successfully developed for various therapeutic applications, including anti-infectives and anticancer agents . The versatility of the pyrimidine scaffold allows for extensive modifications that can tailor biological activity.

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